molecular formula C9H9NO2 B14618830 2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole CAS No. 60239-08-9

2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole

Cat. No.: B14618830
CAS No.: 60239-08-9
M. Wt: 163.17 g/mol
InChI Key: MDCACAVDOLSFRI-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure This compound is part of the oxazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclocondensation of arylamidoximes with aldehydes. For example, the reaction of arylamidoximes with n-butanal under specific conditions can yield the desired oxazole compound . The reaction is often mediated by catalysts such as manganese dioxide to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.

    Substitution: The phenyl group and other positions on the oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring itself.

Scientific Research Applications

2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole stands out due to its specific combination of a phenyl group and an oxazole ring, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

60239-08-9

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-oxido-4-phenyl-4,5-dihydro-1,2-oxazol-2-ium

InChI

InChI=1S/C9H9NO2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6,9H,7H2

InChI Key

MDCACAVDOLSFRI-UHFFFAOYSA-N

Canonical SMILES

C1C(C=[N+](O1)[O-])C2=CC=CC=C2

Origin of Product

United States

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